Cas no 1805347-07-2 (3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine)
3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine
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- Inchi: 1S/C7H6BrF2NO/c1-3-6(8)5(7(9)10)4(12)2-11-3/h2,7,12H,1H3
- InChI Key: OLXOOXISPBUGSU-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NC=C(C=1C(F)F)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 2.2
- Topological Polar Surface Area: 33.1
3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006803-500mg |
3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine |
1805347-07-2 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A024006803-1g |
3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine |
1805347-07-2 | 97% | 1g |
$1,764.00 | 2022-04-01 |
3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine
Introduction to 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine (CAS No. 1805347-07-2)
3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine (CAS No. 1805347-07-2) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its bromo and difluoromethyl substituents, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting a range of diseases.
The pyridine core of this molecule is a well-established pharmacophore in drug discovery, contributing to its broad applicability in medicinal chemistry. The presence of both hydroxyl and methyl groups further enhances its reactivity, allowing for diverse functionalization strategies. These attributes have positioned 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine as a valuable building block for the synthesis of small molecules with potential pharmacological activity.
In recent years, there has been a surge in research focused on developing inhibitors for enzymes and receptors involved in metabolic and inflammatory disorders. The difluoromethyl group, a key feature of this compound, is particularly noteworthy for its ability to enhance metabolic stability and binding affinity in drug candidates. This has led to its incorporation into several lead compounds that are currently undergoing preclinical evaluation.
One of the most compelling aspects of 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine is its role in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The bromo substituent on this molecule allows for further derivatization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are commonly employed in the synthesis of complex kinase inhibitors.
Recent studies have highlighted the potential of 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine as a precursor for antiviral agents. The structural motif of this compound shares similarities with several known antiviral drugs that target viral proteases and polymerases. Researchers have leveraged its reactive sites to develop novel inhibitors that exhibit promising antiviral activity against emerging pathogens. The hydroxyl group, in particular, has been identified as a critical moiety for interactions with viral targets, underscoring the importance of this compound in antiviral drug design.
The hydroxyl group also plays a significant role in modulating the pharmacokinetic properties of derived compounds. Its presence can influence solubility, permeability, and metabolic clearance, all of which are critical factors in drug development. By strategically modifying this group or employing prodrug strategies, researchers can optimize the bioavailability and efficacy of therapeutic agents based on 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine.
Another area where this compound has shown promise is in the development of central nervous system (CNS) drugs. The lipophilicity imparted by the methyl group and the electronic properties influenced by the bromo and difluoromethyl substituents make it an ideal candidate for crossing the blood-brain barrier. Several research groups have utilized derivatives of this compound to explore novel mechanisms for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
The synthetic utility of 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine extends beyond pharmaceutical applications. It has also been employed in materials science and agrochemical research due to its ability to serve as a precursor for functionalized polymers and pesticides. The versatility of this compound underscores its importance as a chemical building block across multiple disciplines.
In conclusion, 3-Bromo-4-(difluoromethyl)-5-hydroxy-2-methylpyridine (CAS No. 1805347-07-2) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow even further, solidifying its place as a cornerstone of modern chemical biology.
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